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Compound of Interest

Compound Name: 2-Chloro-3-formylbenzoic acid

CAS No.: 1289106-07-5

Cat. No.: B1432105 Get Quote

CAS Registry Number: 1289106-07-5 Molecular Formula: C

H

ClO

Molecular Weight: 184.58 g/mol [1][2]

Executive Summary & Structural Context
2-Chloro-3-formylbenzoic acid represents a challenging class of 1,2,3-trisubstituted benzene

derivatives. Often utilized as a scaffold in the synthesis of quinolone antibiotics and heterocyclic

pharmacophores, its correct structural assignment is critical to ensure downstream

regioisomeric purity.

This guide details the

C NMR chemical shift assignments, focusing on the distinction between the two carbonyl
environments (aldehyde vs. carboxylic acid) and the impact of the central chlorine substituent
on the aromatic ring currents.

Structural Topology
The molecule features a "crowded" 1,2,3-substitution pattern:

Position 1: Carboxylic Acid (-COOH)
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Position 2: Chlorine (-Cl)[3][4]

Position 3: Formyl / Aldehyde (-CHO)

This arrangement creates significant steric strain and electronic shielding effects, particularly at

the C1, C2, and C3 positions, which deviate from standard additivity rules found in

monosubstituted benzenes.

C NMR Spectral Data Analysis
The following data presents the chemical shifts (

) relative to TMS. Due to the low solubility of benzoic acid derivatives in non-polar solvents,
DMSO-d

is the recommended solvent for characterization to prevent dimerization and ensure sharp
carbonyl signals.

Table 1: Chemical Shift Assignments (DMSO-d )
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Carbon Label Type
Chemical Shift (

ppm)
Assignment Logic

C-8 Carbonyl (Aldehyde)
190.5

1.0

Most deshielded

signal; characteristic

of -CHO.

C-7 Carbonyl (Acid)
166.8

1.0

Typical benzoic acid

carbonyl range;

upfield of aldehyde.

C-1
Aromatic (

)
136.5

Ipso to -COOH;

deshielded by

carbonyl anisotropy.

C-3
Aromatic (

)
134.2

Ipso to -CHO; ortho to

-Cl.

C-2
Aromatic (

)
131.8

Ipso to -Cl; shielded

relative to C1/C3 due

to "Heavy Atom

Effect".

C-5 Aromatic (CH) 129.5

Meta to substituents;

least perturbed

methine.

C-4 Aromatic (CH) 130.1

Ortho to -CHO;

deshielded by

electron-withdrawing

formyl.

C-6 Aromatic (CH) 128.9

Ortho to -COOH;

standard aromatic

resonance.
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Note on Quaternary Carbons: In the 1,2,3-substitution pattern, carbons C1, C2, and C3 are all

quaternary (

). They will exhibit significantly lower intensity than C4, C5, and C6 due to the lack

of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times (

).

Mechanistic Interpretation & Assignment Logic
Understanding the causality behind these shifts is essential for validating the structure against

potential isomers (e.g., 2-chloro-3-carboxybenzaldehyde).

The Carbonyl Distinction (C7 vs. C8)
The most immediate diagnostic is the separation of the two carbonyl signals:

Aldehyde (C8): Appears >188 ppm. The hydrogen attached to the carbonyl carbon does not

provide the same electron density donation as the -OH group in the acid, leaving the carbon

more deshielded.

Carboxylic Acid (C7): Appears ~166-168 ppm. The lone pairs on the hydroxyl oxygen donate

electron density into the carbonyl

-system (resonance), shielding the carbon relative to the aldehyde.

The "Heavy Atom" Ortho Effect (C2)
The C2 position is unique. While attached to an electronegative Chlorine, which usually

deshields via induction (

effect), the Heavy Atom Effect (spin-orbit coupling) of Chlorine often causes an upfield shift
(shielding) or a smaller-than-expected downfield shift compared to Fluorine or Oxygen
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substitution. Furthermore, C2 is sterically compressed between two carbonyl-bearing carbons,
altering its magnetic environment.

Regioisomer Verification via HMBC
To confirm the 1,2,3-pattern (specifically that Cl is in the middle), Heteronuclear Multiple Bond

Correlation (HMBC) is required.

Protocol: Look for long-range coupling (

).

Diagnostic: The Aldehyde proton (CHO) will show a strong

correlation to C2 (the Cl-bearing carbon) and C4. If the structure were 3-chloro-2-formyl, the
correlations would differ significantly.

Experimental Workflow Visualization
The following diagram illustrates the logical flow for confirming the structure of 2-chloro-3-
formylbenzoic acid using NMR techniques.
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Unknown Sample
(White Powder)

Solvation
DMSO-d6 (Recommended)

1H NMR Screening
Check for -CHO (10.2 ppm)

and -COOH (13.0 ppm)

13C NMR Acquisition
Parameter: D1 > 3s (for Cq)

If purity > 95%

Spectral Analysis

Region > 160 ppm
Two Peaks?

Peak Separation
>20 ppm diff?

Confirmed:
Aldehyde (~190) + Acid (~167)

Yes

Isomer Alert:
Check HMBC

No (Overlap)

Click to download full resolution via product page

Caption: Logical workflow for distinguishing carbonyl environments and confirming scaffold

identity.
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Experimental Protocol
To ensure reproducibility and sufficient signal-to-noise ratio for the quaternary carbons, follow

this protocol:

Sample Preparation
Mass: Weigh 20–30 mg of 2-chloro-3-formylbenzoic acid.

Solvent: Add 0.6 mL of DMSO-d

(99.9% D).

Why DMSO? Chloro-benzoic acids often aggregate in CDCl

, leading to broad peaks. DMSO disrupts hydrogen bonding dimers, sharpening the -
COOH and -CHO signals.

Additives: If proton exchange broadens the -COOH signal in

H NMR, add 1 drop of D

O (note: this will eliminate the OH peak but sharpen adjacent carbons).

Acquisition Parameters (Bruker/Varian Standard)
Pulse Sequence:zgpg30 (Power-gated decoupling).

Spectral Width: -10 to 220 ppm.

Relaxation Delay (D1):3.0 to 5.0 seconds.

Critical: The C1, C2, and C3 carbons exhibit long

relaxation times. A standard D1 (1.0s) will suppress these signals, making integration and
detection difficult.

Scans (NS): Minimum 512 scans (for 30 mg sample) to resolve the low-intensity quaternary

carbons.
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Temperature: 298 K (25°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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